molecular formula C22H23NO4 B339258 6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Katalognummer: B339258
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: UYCYKBRZXGOMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.4 g/mol. This compound is characterized by its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a phenoxy aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aniline derivatives, cyclohexene, and carboxylic acid precursors. Industrial production methods may involve catalytic processes to optimize yield and purity.

Analyse Chemischer Reaktionen

6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy aniline moiety, using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy aniline moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features and chemical properties. Similar compounds include:

    4-(3,5-Dimethylphenoxy)aniline: Lacks the cyclohexene and carboxylic acid groups, resulting in different chemical reactivity and applications.

    3-Cyclohexene-1-carboxylic acid: Does not contain the phenoxy aniline moiety, leading to different biological activities and uses.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific research and industrial applications.

Eigenschaften

Molekularformel

C22H23NO4

Molekulargewicht

365.4 g/mol

IUPAC-Name

6-[[4-(3,5-dimethylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-11-15(2)13-18(12-14)27-17-9-7-16(8-10-17)23-21(24)19-5-3-4-6-20(19)22(25)26/h3-4,7-13,19-20H,5-6H2,1-2H3,(H,23,24)(H,25,26)

InChI-Schlüssel

UYCYKBRZXGOMPH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.